molecular formula C20H21NO5 B2727460 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid CAS No. 1489662-38-5

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid

Cat. No. B2727460
CAS RN: 1489662-38-5
M. Wt: 355.39
InChI Key: JUZAKNZIIRTEEQ-UHFFFAOYSA-N
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Description

“4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid” is a compound with the Inchi Code 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .

Scientific Research Applications

Synthesis and Chemical Properties

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid plays a significant role in synthetic chemistry, particularly in the synthesis of complex molecules and peptides. It is utilized as a protecting group for amide bonds in peptides, aiding in the synthesis of 'difficult sequences' due to its capacity to inhibit interchain association during solid-phase peptide synthesis (Johnson et al., 1993). This characteristic is particularly useful in facilitating the assembly of peptides that are challenging to synthesize due to their propensity to form secondary structures that hinder the synthetic process.

Application in Material Science

The compound finds application in material science, particularly in the dispersion of carbon nanotubes. It has been used as a surfactant for carbon nanotubes, where its interactions are modeled using quantum mechanical computations. These surfactants can be converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009). This application is crucial for the development of nanotube-based technologies, including sensors, transistors, and composite materials, by improving the processability and dispersion of carbon nanotubes in various solvents.

Role in Biological Studies

In biological studies, the compound's derivatives are utilized as intermediates for the preparation of peptides with reversibly protected tertiary peptide bonds. This utility highlights its importance in peptide synthesis, where protecting groups play a critical role in the stepwise construction of peptides, allowing for the temporary modification of reactive groups to prevent unwanted side reactions (Johnson et al., 1993).

Contribution to Organic Synthesis

Moreover, the compound is integral to the total synthesis of complex organic molecules, such as the unique C20 amino acid of cyanobacterial hepatotoxins (Adda). This synthesis involves the linkage of multiple precursor molecules, demonstrating the compound's versatility in facilitating the construction of complex organic structures (Namikoshi et al., 1989).

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(25,10-18(22)23)12-21-19(24)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,25H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZAKNZIIRTEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid

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